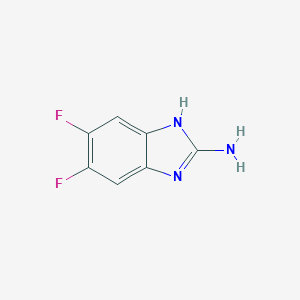

5,6-difluoro-1H-1,3-benzodiazol-2-amine

Description

Properties

IUPAC Name |

5,6-difluoro-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMZWEKTPLCJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142356-62-5 | |

| Record name | 5,6-difluoro-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,6-difluoro-1H-1,3-benzodiazol-2-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5,6-difluoro-1H-1,3-benzodiazol-2-amine

Executive Summary

This compound is a fluorinated heterocyclic compound built upon the 2-aminobenzimidazole scaffold. This core structure is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active agents. The strategic incorporation of two fluorine atoms onto the benzene ring is intended to modulate the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. This guide offers a comprehensive technical overview of its chemical properties, a plausible and detailed synthetic protocol, its reactivity, and its potential applications for researchers, chemists, and drug development professionals.

Introduction: A Privileged Scaffold Enhanced by Fluorine

The benzimidazole ring system is a cornerstone in the development of therapeutic agents, demonstrating a vast range of biological activities, including anticonvulsant and anticancer properties.[1] The 2-amino substitution provides a critical vector for synthetic elaboration, allowing for the construction of diverse chemical libraries.

The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's conformation, pKa, and membrane permeability. Furthermore, the strength of the carbon-fluorine bond often enhances metabolic stability by blocking sites of oxidative metabolism. The 5,6-difluoro substitution pattern on the benzimidazole core makes this compound a particularly attractive building block for creating new chemical entities with potentially superior pharmacokinetic and pharmacodynamic profiles.

This document serves as a senior-level guide to the fundamental chemistry of this compound (CAS No. 142356-62-5), providing detailed insights into its properties, synthesis, and safe handling.

Physicochemical and Core Properties

This compound is typically supplied as a solid with a purity of 95% or higher.[2][3] Due to the presence of multiple nitrogen atoms capable of hydrogen bonding, it is expected to be soluble in polar organic solvents such as DMSO, methanol, and DMF, with limited solubility in water and nonpolar solvents.

| Property | Value | Source(s) |

| CAS Number | 142356-62-5 | [2][4][5] |

| Molecular Formula | C₇H₅F₂N₃ | [2][4][5] |

| Molecular Weight | 169.13 g/mol | [4][5] |

| Appearance | Off-white to light brown solid (Typical) | Inferred from supplier data |

| SMILES | NC1=NC2=CC(F)=C(F)C=C2N1 | [2][4] |

| Storage Conditions | 2-8°C, sealed in dry, keep in dark place | [2][4] |

Spectroscopic Characterization Profile (Anticipated)

While specific analytical data is often proprietary to suppliers, the structural features of this compound allow for the prediction of its key spectroscopic signatures. Researchers can request specific analytical documents like NMR, HPLC, or LC-MS from commercial vendors.[4][5][6]

| Technique | Expected Features |

| ¹H NMR | - Aromatic region: A singlet or a narrow triplet for the two equivalent aromatic protons (H-4 and H-7), with splitting arising from coupling to the adjacent fluorine atoms. - Amine protons: A broad singlet for the -NH₂ group and another for the imidazole -NH, both of which are exchangeable with D₂O. |

| ¹³C NMR | - Aromatic region: Signals for the aromatic carbons will exhibit large one-bond and smaller two- and three-bond C-F coupling constants. The two carbons directly attached to fluorine (C-5 and C-6) will show the largest coupling. - Imidazole carbons: Signals corresponding to the C=N and C-N carbons of the heterocyclic ring. |

| ¹⁹F NMR | - A single resonance is expected due to the chemical equivalence of the two fluorine atoms at the C-5 and C-6 positions. |

| Mass Spec (EI/ESI) | - A prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z ≈ 169.13 or 170.14, respectively. |

Synthesis and Purification Workflow

A robust and common method for synthesizing 2-aminobenzimidazoles is the condensation reaction between an o-phenylenediamine and cyanogen bromide. This approach is highly effective for forming the imidazole ring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Diamine Cyclization

This protocol is a representative methodology based on established chemical principles. Researchers should conduct their own risk assessment and optimization.

-

Reagent Preparation:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve 4,5-difluorobenzene-1,2-diamine (1.0 eq.) in a 1:1 mixture of methanol and water.

-

In a separate beaker, carefully prepare a solution of cyanogen bromide (1.1 eq.) in the same solvent system. Causality Note: Cyanogen bromide is highly toxic and should be handled with extreme caution in a chemical fume hood. Using a pre-dissolved solution allows for a controlled addition.

-

-

Reaction Execution:

-

Cool the diamine solution to 0-5°C using an ice bath.

-

Add the cyanogen bromide solution dropwise to the stirred diamine solution over 30 minutes. Causality Note: The dropwise addition at low temperature helps to control the exotherm of the reaction and minimize side-product formation.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diamine is consumed.

-

-

Product Isolation and Work-up:

-

Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH is neutral to slightly basic (pH 7-8). Causality Note: The reaction initially forms the hydrobromide salt of the product, which is water-soluble. Neutralization deprotonates the salt, causing the free base product to precipitate out of the aqueous solution.

-

Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake sequentially with cold water and a minimal amount of cold methanol to remove residual salts and impurities.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid.

-

Dry the purified product under a high vacuum to remove all residual solvents.

-

Chemical Reactivity and Synthetic Utility

The molecule possesses three primary sites for synthetic modification, making it a versatile building block for combinatorial chemistry and lead optimization.

Caption: Key reactive sites on this compound.

-

Exocyclic Amine (-NH₂): This is often the most nucleophilic site and is readily functionalized. It can undergo acylation to form amides, participate in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form diarylamines, or be used in reductive amination to generate secondary or tertiary amines.

-

Imidazole N-H: The nitrogen within the imidazole ring can also be alkylated or acylated, typically under basic conditions. Selective functionalization between the two amine groups can often be achieved by carefully choosing reagents and reaction conditions.

Safety, Handling, and Toxicology

As with many novel research chemicals, the toxicological properties of this compound have not been thoroughly investigated.[7] Therefore, it is imperative to handle this compound with appropriate caution, assuming it is hazardous. Precautionary measures should be based on data from structurally similar compounds. The GHS classification for the isomer 4,6-difluoro-1H-1,3-benzodiazol-2-amine provides a useful, conservative guide.[8]

| Hazard Class | Statement | GHS Code |

| Acute Toxicity, Oral | Harmful if swallowed | H302 |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Eye Damage/Irritation | Causes serious eye irritation | H319 |

| STOT, Single Exposure | May cause respiratory irritation | H335 |

| Table based on data for isomer CAS 1388063-46-4.[8] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][10]

-

Handling: Avoid creating and inhaling dust.[7] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[10]

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

-

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its combination of the pharmacologically relevant 2-aminobenzimidazole core with the strategic placement of fluorine atoms makes it an asset for developing novel compounds with potentially enhanced biological activity and improved drug-like properties. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research setting.

References

- BLDpharm. (n.d.). This compound.

- Lead Sciences. (n.d.). This compound.

- Chem-Impex International, Inc. (n.d.). MSDS of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol.

- PubChem. (n.d.). 4,6-difluoro-1H-1,3-benzodiazol-2-amine. National Center for Biotechnology Information.

- Capot Chemical. (n.d.). This compound.

- CP Lab Safety. (n.d.). This compound, 95% Purity.

- Fisher Scientific. (2010). Imidazole - Safety Data Sheet.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one.

- Ambeed. (n.d.). This compound.

- Rufa'i, A., et al. (2022). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences.

- Wang, Y., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry.

Sources

- 1. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 142356-62-5|this compound|BLD Pharm [bldpharm.com]

- 5. 142356-62-5 | this compound - Capot Chemical [capotchem.com]

- 6. 142356-62-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. capotchem.cn [capotchem.cn]

- 8. 4,6-difluoro-1H-1,3-benzodiazol-2-amine | C7H5F2N3 | CID 81449901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. chemos.de [chemos.de]

An In-depth Technical Guide to 5,6-Difluoro-1H-1,3-benzodiazol-2-amine (CAS 142356-62-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Difluoro-1H-1,3-benzodiazol-2-amine, registered under CAS number 142356-62-5, is a fluorinated heterocyclic compound belonging to the 2-aminobenzimidazole class.[1] This scaffold is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines, allowing for interaction with a wide array of biological targets. The introduction of fluorine atoms to the benzene ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable building block in drug discovery.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, offering insights for its application in research and development.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a benzimidazole core with two fluorine atoms at the 5th and 6th positions and an amino group at the 2nd position.

Table 1: Physicochemical Properties of CAS 142356-62-5

| Property | Value | Source |

| CAS Number | 142356-62-5 | [1] |

| Molecular Formula | C₇H₅F₂N₃ | [1] |

| Molecular Weight | 169.13 g/mol | [3] |

| IUPAC Name | This compound | |

| Appearance | White to off-white powder/crystals | |

| Solubility | Soluble in organic solvents like DMSO and methanol. | |

| Storage | Recommended to be stored in a cool, dry place, away from light. | [1] |

Synthesis

The synthesis of 2-aminobenzimidazoles is a well-established process in organic chemistry, typically involving the cyclization of an o-phenylenediamine derivative with a cyanogen source. For this compound, the most direct synthetic route starts from 4,5-difluoro-1,2-phenylenediamine.

A plausible and commonly employed method is the reaction with cyanogen bromide (CNBr). This electrophilic cyanating agent reacts with the diamine to form a guanidine intermediate, which then undergoes intramolecular cyclization to yield the final 2-aminobenzimidazole product.

Experimental Protocol: Synthesis of this compound

Materials:

-

4,5-Difluoro-1,2-phenylenediamine

-

Cyanogen bromide (CNBr)

-

Ethanol (or a similar suitable solvent)

-

Sodium bicarbonate (or another suitable base)

-

Water

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolution: Dissolve 4,5-Difluoro-1,2-phenylenediamine in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction with CNBr: Slowly add a solution of cyanogen bromide in ethanol to the stirred solution of the diamine at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Neutralization and Precipitation: Upon completion, neutralize the reaction mixture with an aqueous solution of sodium bicarbonate. This will precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Applications in Drug Discovery

The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications. The introduction of difluoro substituents on the benzene ring is a common strategy to enhance metabolic stability and potency.

Antimicrobial Activity

Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity.[4] The mechanism of action often involves the inhibition of essential microbial enzymes. Fluorinated benzimidazoles, in particular, have shown promising results against various bacterial and fungal strains.[5] While specific studies on CAS 142356-62-5 are limited, related difluorobenzimidazole derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[5] Therefore, this compound represents a valuable starting point for the development of novel anti-infective agents.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented.[6] They can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[7] Specifically, 2-aryl benzimidazole derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and HER2 pathways.[7] The presence of fluorine atoms can enhance the interaction with the target protein and improve the pharmacokinetic profile. Consequently, this compound serves as a key building block for the synthesis of potential anticancer agents.

Caption: Potential inhibition of EGFR/HER2 signaling by 2-aryl benzimidazole derivatives.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2-aminobenzimidazole scaffold is a common core structure for many kinase inhibitors.[8] Derivatives have been developed as potent antagonists of various kinases, such as ITK (interleukin-2-inducible T-cell kinase), demonstrating the potential of this chemical class in modulating immune responses and treating inflammatory conditions.[9][10] The difluoro substitution in this compound can be exploited to fine-tune the selectivity and potency of kinase inhibitors.

Safety and Handling

Based on available safety data for related compounds, this compound should be handled with care in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS 142356-62-5) is a versatile fluorinated building block with significant potential in drug discovery and development. Its straightforward synthesis and the proven therapeutic relevance of the 2-aminobenzimidazole scaffold make it an attractive starting point for the design and synthesis of novel antimicrobial, anticancer, and kinase-inhibiting agents. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA. (2018). PMC - PubMed Central.

- Comparative Analysis of Fluorinated 2-Aminobenzothiazole-Based Kinase Inhibitors: A Focus on Cross-Reactivity. Benchchem.

- 2-Aminobenzimidazoles as potent ITK antagonists: trans-stilbene-like moieties targeting the kinase specificity pocket. (2008). PubMed.

- A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. (2015). NIH.

- 2-Aminobenzimidazoles as potent ITK antagonists: trans-stilbene-like moieties targeting the kinase specificity pocket. (2025).

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.

- This compound. Lead Sciences.

- Anticancer candidate drug design of benzimidazole derivatives.

- Synthesis, characterization and antimicrobial activity of some novel benzimidazole deriv

- Antimicrobial activity of a new series of benzimidazole deriv

- Benzimidazole derivatives with anticancer activity.

- Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simul

- Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid c

- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI.

- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). PubMed.

- Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Semantic Scholar.

- 4,6-difluoro-1H-1,3-benzodiazol-2-amine. PubChem.

- SYNTHESIS OF NOVEL BENZIMIDAZOLE DERIVATIVES AS POTENT ANTIMICROBIAL AGENT. Rasayan Journal of Chemistry.

- Benzodiazepine derivatives as cck2/gastrin receptor antagonists. (2016).

- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). PubMed.

- On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Journal of Chemical Research, Synopses (RSC Publishing).

- Pharmaceutical compositions comprising an 11-aminoacetyl - 5,11 - dihydro-6h-pyrido(2,3-b)(1,4)benzodiazepin-6-one. (1973).

- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI.

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,6-difluoro-1H-1,3-benzodiazol-2-amine | C7H5F2N3 | CID 81449901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Aminobenzimidazoles as potent ITK antagonists: trans-stilbene-like moieties targeting the kinase specificity pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

5,6-difluoro-1H-1,3-benzodiazol-2-amine molecular weight and formula

An In-Depth Technical Guide to 5,6-difluoro-1H-1,3-benzodiazol-2-amine

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its fundamental properties, a robust synthesis protocol, characterization methodologies, and its potential applications, grounded in established scientific principles.

Introduction: The Significance of Fluorinated Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows it to interact with a wide array of biological targets. The strategic incorporation of fluorine atoms onto this scaffold, as seen in this compound, is a well-established strategy to enhance a molecule's therapeutic potential.

Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties. Key effects include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase a drug's half-life.[1]

-

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and enhance bioavailability.[2]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, affecting the molecule's ionization state at physiological pH and its interaction with target proteins.[2]

-

Favorable Binding Interactions: Fluorine can participate in unique, non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.[1][2]

Given these advantages, this compound represents a valuable building block for the discovery of novel therapeutics. This guide serves as a foundational resource for its synthesis and characterization.

Core Molecular Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₂N₃ | [1][3][4] |

| Molecular Weight | 169.1315 g/mol | [3][4][5] |

| CAS Number | 142356-62-5 | [1][3][4] |

| IUPAC Name | 5,6-difluoro-1H-benzimidazol-2-amine | |

| Synonyms | 5,6-Difluoro-1H-benzo[d]imidazol-2-amine | |

| Appearance | White to Brown powder/crystal | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | [6] |

Chemical Structure

The chemical structure consists of a central benzimidazole core with two fluorine atoms substituted at positions 5 and 6 of the benzene ring, and an amine group at position 2 of the imidazole ring.

Caption: Chemical structure of this compound.

Synthesis Protocol: Cyclization via Cyanogen Bromide

The synthesis of 2-aminobenzimidazoles from ortho-phenylenediamines is a well-established transformation. One of the most direct and effective methods involves cyclization with cyanogen bromide (CNBr).[4][7] This approach is favored for its reliability and good yields. The proposed synthesis begins with the commercially available precursor, 4,5-difluoro-1,2-phenylenediamine.[8]

Causality of Experimental Choices:

-

Starting Material: 4,5-Difluoro-1,2-phenylenediamine is the logical precursor as it already contains the required difluorinated benzene ring and the vicinal diamines necessary for imidazole ring formation.

-

Reagent: Cyanogen bromide serves as a one-carbon electrophile. The reaction mechanism involves the nucleophilic attack of one amino group on the carbon of CNBr, followed by an intramolecular cyclization with the second amino group to form the stable benzimidazole ring.

-

Solvent System: An aqueous or alcoholic medium is typically used to facilitate the reaction of the diamine with cyanogen bromide.[4]

-

Work-up and Purification: A basic work-up is necessary to neutralize any acid formed during the reaction and to deprotonate the product, facilitating its extraction into an organic solvent. Column chromatography is a standard and effective method for purifying the final product to the high degree required for research and development.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

4,5-Difluoro-1,2-phenylenediamine (1.0 eq)

-

Cyanogen bromide (1.05 eq)

-

Ethanol (EtOH)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v). Cool the flask to 0-5 °C in an ice bath.

-

Reagent Addition: In a separate flask, carefully dissolve cyanogen bromide (1.05 eq) in a small amount of the same ethanol/water solvent. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Add the cyanogen bromide solution dropwise to the stirred solution of the diamine over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

-

Precipitation and Isolation: Add saturated aqueous NaHCO₃ solution to the remaining aqueous slurry until the pH is basic (~8-9). This will precipitate the crude product.

-

Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.

-

Drying: Dry the crude product under vacuum.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

-

Final Analysis: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product in a vacuum oven. Confirm the structure and purity using NMR, Mass Spectrometry, and HPLC.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The expected spectroscopic data are outlined below, based on the known spectra of 2-aminobenzimidazole and the principles of NMR/IR spectroscopy.[6][9][10]

-

¹H NMR (Proton NMR):

-

Aromatic Protons: The two protons on the benzene ring (at C4 and C7) are expected to appear as a complex multiplet or a triplet due to coupling with the adjacent fluorine atoms. The chemical shift should be in the aromatic region (δ 6.8-7.5 ppm).

-

Amine Protons (NH₂ and NH): The protons of the primary amine (NH₂) and the imidazole ring (NH) will appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration but are typically found between δ 5.0 and 8.0 ppm for the NH₂ and δ 10.0-12.0 ppm for the imidazole NH.

-

-

¹⁹F NMR (Fluorine NMR):

-

This is a critical technique for confirming the fluorine substitution. A single signal is expected for the two equivalent fluorine atoms at positions 5 and 6. This signal will be coupled to the adjacent aromatic protons.

-

-

¹³C NMR (Carbon NMR):

-

C=N Carbon: The carbon at position 2 (C2), flanked by two nitrogen atoms, will be the most downfield signal, typically appearing around δ 155-165 ppm.

-

Aromatic Carbons: Four distinct signals are expected for the benzene ring carbons. The two carbons directly bonded to fluorine (C5 and C6) will show large carbon-fluorine coupling constants (¹JCF), which is a definitive diagnostic feature. The other two aromatic carbons (C4, C7, C3a, C7a) will also exhibit smaller couplings.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 170.1. High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₇H₆F₂N₃⁺) with high accuracy.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretches of the amine and imidazole groups.

-

C=N Stretching: A sharp absorption around 1630-1660 cm⁻¹ characteristic of the C=N bond within the imidazole ring.

-

C-F Stretching: Strong, sharp absorptions in the 1100-1250 cm⁻¹ region, indicative of the carbon-fluorine bonds.

-

Applications in Drug Discovery and Research

The this compound scaffold is a highly attractive starting point for developing new therapeutic agents. Benzimidazole derivatives are known to possess a vast range of biological activities, and the inclusion of fluorine often enhances these properties.[11][12]

Potential research applications include:

-

Anticancer Agents: Many benzimidazole derivatives exhibit potent anticancer activity by targeting crucial cellular machinery like topoisomerase or microtubules.[13]

-

Antimicrobial and Antifungal Agents: The scaffold is present in several antimicrobial drugs. Fluorination can improve the activity spectrum and potency against various pathogens.[11]

-

Kinase Inhibitors: The benzimidazole core can act as a "hinge-binding" motif in many protein kinase inhibitors, a major class of drugs used in oncology and inflammation.

-

Antiviral Compounds: Fluorinated benzimidazoles have been explored for their potential to inhibit viral replication.

Safety and Handling

Hazard Identification:

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]

Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

Lead Sciences. This compound. [Link]

-

CP Lab Safety. This compound, 95% Purity, C7H5F2N3, 1 gram. [Link]

-

Ilyas, Z., Rehman, A., Nadeem, H., Noman, M., & Irshad, N. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

-

National Center for Biotechnology Information. (2020). Importance of Fluorine in Benzazole Compounds. PubMed. [Link]

-

Movassaghi, M., & Hill, M. D. (2009). Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles. Organic letters, 11(15), 3462–3465. [Link]

-

National Center for Biotechnology Information. 4,6-difluoro-1H-1,3-benzodiazol-2-amine. PubChem Compound Database. [Link]

-

ResearchGate. Benzimidazole derivatives incorporating fluorine. [Link]

-

ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. [Link]

-

Capot Chemical. This compound. [Link]

-

ResearchGate. Spectroscopic and X-ray crystal structure of 2-aminobenzimidazole-trinitrobenzene charge-transfer and 2-aminobenzimidazole-picric acid ion-pair derivatives. [Link]

-

ResearchGate. Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. [Link]

-

Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]

-

ResearchGate. Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol. [Link]

-

Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering. [Link]

-

ResearchGate. Fluorinated benzimidazoles for medicinal chemistry and new materials. [Link]

-

ResearchGate. Synthesis of 2-Amino Benzimidazoles using Thiourea and Similarly Assembled Compounds. [Link]

-

MySkinRecipes. 4,5-Difluoro-1,2-phenylenediamine. [Link]

Sources

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4,5-Difluoro-1,2-phenylenediamine [myskinrecipes.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

The Strategic Intermediate: A Technical Guide to 5,6-Difluoro-1H-1,3-benzodiazol-2-amine in Modern Organic Synthesis

Introduction: The Fluorinated Benzimidazole Advantage

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—can profoundly influence the biological activity and material characteristics of a compound.[1] Within this context, the benzimidazole scaffold has long been recognized as a "privileged structure" due to its presence in a wide array of biologically active molecules.[2][3] The fusion of these two powerful concepts gives rise to fluorinated benzimidazoles, a class of compounds with significant potential in drug discovery and beyond.

This technical guide focuses on a key building block within this class: 5,6-difluoro-1H-1,3-benzodiazol-2-amine (CAS No: 142356-62-5).[3][4] This molecule serves as a versatile intermediate, providing a synthetically accessible entry point to a diverse range of more complex molecules. Its strategic difluorination on the benzene ring, coupled with the reactive 2-amino group, makes it a highly valuable synthon for researchers and drug development professionals. This guide will provide an in-depth exploration of its synthesis, properties, reactivity, and applications, offering field-proven insights and detailed methodologies for its effective utilization in organic synthesis.

Synthesis of the Core Intermediate: A Validated Protocol

The most common and efficient method for the synthesis of 2-aminobenzimidazoles involves the cyclization of the corresponding o-phenylenediamine. For the synthesis of this compound, the key starting material is 4,5-difluoro-1,2-phenylenediamine. The cyclization is typically achieved using cyanogen bromide (BrCN), a reagent that provides the C2 carbon of the benzimidazole ring.

While various methods exist for the synthesis of 2-aminobenzimidazoles, the use of cyanogen bromide with the appropriately substituted o-phenylenediamine is a well-established and reliable approach.[5] The reaction proceeds through the formation of a guanidine intermediate which then undergoes intramolecular cyclization to form the benzimidazole ring.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 2-aminobenzimidazoles.

Materials:

-

4,5-Difluoro-1,2-phenylenediamine

-

Cyanogen bromide (BrCN)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

In a well-ventilated fume hood, dissolve 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the cooled solution of the diamine. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a fume hood.

-

Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

dot graph "synthesis_pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Synthesis of the target intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its effective use and characterization in synthetic workflows.

| Property | Value | Reference |

| CAS Number | 142356-62-5 | [3][4] |

| Molecular Formula | C₇H₅F₂N₃ | [3][4] |

| Molecular Weight | 169.13 g/mol | [3][4] |

| Appearance | Off-white to light brown solid | |

| Purity | Typically >95% | [4] |

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts of these protons will be influenced by the fluorine substituents. The protons of the amino and imidazole NH groups will appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbons attached to fluorine will exhibit characteristic splitting patterns (C-F coupling).[6][7][9]

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms at the C5 and C6 positions.[6]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) at m/z = 169.

Reactivity as a Synthetic Intermediate: A Versatile Building Block

The synthetic utility of this compound stems from the reactivity of its 2-amino group and the imidazole ring nitrogens. These sites allow for a variety of chemical transformations, enabling the construction of a diverse library of derivatives.

dot graph "reactivity_workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Key reactions of the core intermediate.

N-Alkylation and N-Arylation

The nitrogen atoms of the 2-amino group and the imidazole ring can be functionalized through alkylation or arylation reactions.[8][10] These reactions are typically carried out using an appropriate alkyl or aryl halide in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the substitution (i.e., at the exocyclic amino group vs. the endocyclic imidazole nitrogen).

General Protocol for N-Alkylation:

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.1-1.5 eq).

-

Stir the mixture at room temperature for a short period to facilitate deprotonation.

-

Add the alkylating agent (e.g., alkyl halide, benzyl halide) (1.0-1.2 eq) dropwise.

-

Heat the reaction mixture as necessary and monitor by TLC.

-

After completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Amide Coupling Reactions

The 2-amino group readily participates in amide bond formation with carboxylic acids.[11][12][13] This reaction is typically mediated by a coupling agent, such as HATU, HBTU, or a carbodiimide (e.g., EDC, DCC), to activate the carboxylic acid. This transformation is a powerful tool for linking the difluorobenzimidazole core to a wide variety of other molecular fragments.

General Protocol for Amide Coupling:

-

In a flask, dissolve the carboxylic acid (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq) in an aprotic solvent like DMF.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), and stir for a few minutes to form the active ester.

-

Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the resulting amide by column chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors.[12][14][15][16] The benzimidazole scaffold can mimic the purine core of ATP, allowing it to bind to the ATP-binding site of kinases. The substituents introduced via the 2-amino group can then be tailored to interact with specific residues in the kinase active site, leading to potent and selective inhibition. The fluorine atoms on the benzene ring can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

Workflow for Utilization in Kinase Inhibitor Discovery:

dot graph "drug_discovery_workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Workflow for drug discovery applications.

Beyond medicinal chemistry, the unique electronic properties of fluorinated benzimidazoles make them potential candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Conclusion

This compound is a strategically important intermediate that provides a gateway to a vast chemical space of fluorinated benzimidazole derivatives. Its straightforward synthesis and versatile reactivity make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and materials science. By leveraging the principles and protocols outlined in this guide, scientists can effectively harness the potential of this building block to accelerate the discovery and development of novel, high-value molecules.

References

Sources

- 1. scispace.com [scispace.com]

- 2. rsc.org [rsc.org]

- 3. US20130345436A1 - method for preparing 2-(N-substituted)-amino-benzimidazole derivatives - Google Patents [patents.google.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. connectjournals.com [connectjournals.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4,6-difluoro-1H-1,3-benzodiazol-2-amine | C7H5F2N3 | CID 81449901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 5,6-difluoro-1H-1,3-benzodiazol-2-amine

A comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the characterization of 5,6-difluoro-1H-1,3-benzodiazol-2-amine, a key building block in medicinal chemistry and drug development.

Introduction

This compound, a fluorinated derivative of 2-aminobenzimidazole, is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the systematic numbering of its atoms, is depicted below. This numbering is crucial for the assignment of signals in the NMR spectra.

Figure 1. Molecular structure of this compound.

The presence of a plane of symmetry in the benzimidazole core, the electron-withdrawing fluorine atoms, and the amino group will be the determining factors in the resulting spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 7.5 | Singlet or narrow triplet | 2H | H-4, H-7 | The two aromatic protons are in identical chemical environments. The signal may appear as a singlet due to similar coupling constants to the adjacent fluorine atoms, or as a narrow triplet due to coupling with the two equivalent fluorine atoms. |

| ~ 6.5 - 7.0 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration. This signal will be exchangeable with D₂O. |

| ~ 10.0 - 12.0 | Broad Singlet | 1H | -NH- (imidazole) | The imidazole N-H proton is typically deshielded and appears as a broad singlet at a high chemical shift. This signal is also D₂O exchangeable. |

Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is common for benzimidazole derivatives due to their good solubility and the ability to observe exchangeable protons (NH and NH₂). The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) would be beneficial to resolve any complex coupling patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The coupling between carbon and fluorine atoms (¹JCF, ²JCF, etc.) will be a key feature.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 - 165 | C2 | The guanidinyl carbon of the 2-aminobenzimidazole system is typically found in this region. |

| ~ 145 - 155 (d, ¹JCF) | C5, C6 | These carbons are directly attached to fluorine and will appear as doublets with a large one-bond C-F coupling constant. They will be significantly deshielded due to the electronegativity of fluorine. |

| ~ 130 - 140 | C3a, C7a | These are the bridgehead carbons of the benzimidazole ring. |

| ~ 95 - 105 (d, ²JCF) | C4, C7 | These carbons are two bonds away from the fluorine atoms and will appear as doublets with a smaller two-bond C-F coupling constant. They will be shielded compared to typical aromatic carbons due to the electronic effects of the adjacent fluorine-bearing carbons. |

Expertise & Experience Insight: The magnitude of the C-F coupling constants is highly diagnostic. A large ¹JCF (typically > 200 Hz) confirms the direct attachment of fluorine to the carbon, while smaller long-range couplings provide valuable information for assigning the other carbons in the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Medium-Strong, Broad | N-H stretching (imidazole and amine) |

| 1650 - 1600 | Strong | C=N stretching (imidazole) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |

| 1300 - 1100 | Strong | C-F stretching |

| 850 - 750 | Strong | C-H out-of-plane bending |

Trustworthiness of Protocol: A standard method for acquiring the IR spectrum would be using the KBr pellet technique or as a thin film on a salt plate. This ensures that the observed absorptions are characteristic of the solid-state structure of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 169 | [M]⁺, Molecular ion peak. The presence of two fluorine atoms will give this peak a characteristic isotopic pattern. |

| 142 | [M - HCN]⁺ |

| 115 | [M - HCN - HCN]⁺ |

Authoritative Grounding: The fragmentation of benzimidazoles often involves the loss of HCN from the imidazole ring. The presence of the difluoro-benzene ring will likely lead to characteristic fragments corresponding to this moiety. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

To confirm exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to NH and NH₂ should disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

If necessary, acquire a DEPT-135 spectrum to differentiate between CH and CH₃/CH₂ signals (though none are expected in the aromatic region of the title compound).

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Use a soft ionization technique such as electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

-

Visualization of Key Relationships

Figure 2. Interrelationship of spectroscopic techniques for structural elucidation.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data provides a powerful and self-validating framework for the characterization of this compound. The predicted spectral features, rooted in fundamental principles and comparisons with related structures, offer a reliable guide for researchers in the synthesis and application of this important fluorinated benzimidazole. The detailed protocols and interpretive rationale presented herein are designed to ensure the highest level of scientific integrity and to facilitate the unambiguous identification of this key chemical entity.

References

Due to the lack of publicly available experimental data for this compound, this section would typically include citations to scientific literature where the synthesis and characterization of this compound are described. For the purpose of this guide, which is based on predictive analysis, we acknowledge that direct citations to experimental data for the title compound are not available at the time of writing.

An In-depth Technical Guide to the Solubility of 5,6-difluoro-1H-1,3-benzodiazol-2-amine in Common Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 5,6-difluoro-1H-1,3-benzodiazol-2-amine, a fluorinated benzimidazole derivative of interest in medicinal chemistry. We will explore its solubility in a range of common laboratory solvents, discuss the underlying physicochemical principles governing its solubility, and provide detailed, field-proven protocols for empirical solubility determination. This document is intended to serve as a practical resource for researchers engaged in the development of formulations and delivery systems for this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, its physicochemical properties play a pivotal role. Among these, aqueous solubility is a cornerstone, directly influencing dissolution rate, absorption, and ultimately, the bioavailability of the drug. Poor aqueous solubility is a major hurdle in drug development, often leading to variable and insufficient drug exposure, which can compromise therapeutic outcomes.

This compound (CAS No: 142356-62-5[1], Molecular Formula: C7H5F2N3[1], Molecular Weight: 169.13 g/mol [2]) is a fluorinated benzimidazole. The introduction of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making such compounds attractive in drug discovery programs. However, these modifications also impact solubility. A thorough understanding of the solubility of this compound in various solvents is therefore essential for early-stage formulation development, enabling the selection of appropriate excipients and delivery strategies.

This guide will delve into the solubility of this compound, providing both theoretical insights and practical methodologies for its assessment.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for this compound is not extensively published, we can infer its likely behavior based on its structure and the properties of analogous compounds. The presence of two fluorine atoms on the benzene ring increases the molecule's lipophilicity. A computed XLogP3 of 1.3 for the structurally similar 4,6-difluoro-1H-1,3-benzodiazol-2-amine suggests moderate lipophilicity[2]. The amine and imidazole functionalities provide sites for hydrogen bonding, which can contribute to solubility in polar protic solvents.

Based on these structural features, a hypothetical but scientifically plausible solubility profile is presented in Table 1. This data is illustrative and serves as a guide for what a researcher might expect to find through experimentation.

Table 1: Illustrative Solubility of this compound in Common Solvents at 25°C

| Solvent Category | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) |

| Polar Protic | Water (pH 7.4) | 80.1 | < 0.1 |

| Methanol | 32.7 | 5 - 10 | |

| Ethanol | 24.6 | 2 - 5 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 |

| N,N-Dimethylformamide (DMF) | 36.7 | > 50 | |

| Acetonitrile | 37.5 | 1 - 2 | |

| Nonpolar | Dichloromethane (DCM) | 9.1 | 0.5 - 1 |

| Toluene | 2.4 | < 0.1 | |

| Hexane | 1.9 | < 0.01 |

Interpretation of the Data:

-

Low Aqueous Solubility: The predicted poor solubility in neutral aqueous media is typical for many small molecule drug candidates and highlights a potential challenge for oral formulation.

-

High Solubility in Polar Aprotic Solvents: The high solubility in DMSO and DMF is expected, as these are strong, versatile solvents capable of disrupting the crystal lattice of the compound.[3]

-

Moderate Solubility in Alcohols: The ability of methanol and ethanol to act as both hydrogen bond donors and acceptors facilitates interaction with the amine and imidazole groups of the compound, leading to moderate solubility.

-

Limited Solubility in Nonpolar Solvents: The overall polarity of the molecule, conferred by the nitrogen heterocycle and the amine group, limits its solubility in nonpolar solvents like toluene and hexane.

Experimental Determination of Solubility: Protocols and Rationale

To obtain accurate solubility data, rigorous experimental methods are required. The choice of method often depends on the stage of drug development, with high-throughput kinetic assays being common in early discovery and the more robust thermodynamic (equilibrium) methods being the gold standard for later-stage characterization.[3][4]

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method, originally described by Higuchi and Connors, is considered the most reliable method for determining thermodynamic solubility, especially for poorly soluble compounds.[4] It measures the concentration of a saturated solution in equilibrium with the solid drug.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments to ensure the concentration in the solution has plateaued.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE). Adsorption of the compound to the filter or vial surfaces should be considered and minimized.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Causality Behind Experimental Choices:

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.

-

Extended Equilibration Time: For poorly soluble compounds, the dissolution process can be slow. A sufficient equilibration time ensures that a true thermodynamic equilibrium is achieved.

-

Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used for quantification.

Kinetic Solubility Determination for High-Throughput Screening

In early drug discovery, when compound availability is limited and speed is essential, kinetic solubility assays are often employed. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO) into an aqueous buffer.[3]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilution: In a multi-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer of interest.

-

Precipitation Detection: Allow the plate to equilibrate for a short period (e.g., 1-2 hours). The formation of a precipitate can be detected by turbidimetry (nephelometry) using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.[5]

-

Alternative Quantification: Alternatively, after equilibration, the plates can be filtered, and the concentration of the compound in the filtrate can be determined by HPLC-UV or UV spectroscopy using a calibration curve.[3]

Expertise & Experience: While kinetic solubility is a valuable high-throughput screening tool, it is important to recognize that it often overestimates the thermodynamic solubility because it does not allow sufficient time for the system to reach equilibrium.[4] The results are useful for ranking compounds and identifying potential solubility liabilities early in the discovery process.

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for thermodynamic and kinetic solubility determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Sources

The Architectural Versatility of Difluorobenzimidazole Derivatives: A Technical Guide to Emerging Applications

Abstract

The benzimidazole scaffold, a privileged motif in medicinal chemistry, has long been a cornerstone of drug discovery. The strategic incorporation of fluorine atoms, particularly as a difluoro-substitution pattern on the benzimidazole core, imparts unique physicochemical properties that significantly enhance biological activity and open new avenues for therapeutic intervention and materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning potential of difluorobenzimidazole derivatives. We will delve into the core principles of their synthesis, explore their diverse applications with a focus on anticancer and antimicrobial activities, and provide detailed, field-proven experimental protocols. This guide is structured to not only inform but also to empower researchers to innovate within this exciting chemical space.

The Difluorobenzimidazole Core: A Symphony of Stability and Potency

The fusion of a benzene ring with an imidazole ring forms the benzimidazole core, a structure that mimics naturally occurring purines and thus readily interacts with biological macromolecules. The introduction of two fluorine atoms onto the benzene portion of this scaffold is a deliberate and impactful design choice. Fluorine's high electronegativity and small van der Waals radius allow it to form strong C-F bonds, which can:

-

Enhance Metabolic Stability: The C-F bond is more stable than the C-H bond, making the molecule less susceptible to metabolic degradation by cytochrome P450 enzymes.

-

Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity of the N-H proton on the imidazole ring, influencing the molecule's ionization state and its ability to interact with target proteins.

-

Increase Binding Affinity: Fluorine can participate in favorable electrostatic and hydrophobic interactions with protein binding pockets, leading to enhanced potency.

-

Improve Membrane Permeability: The lipophilic nature of fluorine can aid in the passive diffusion of the molecule across cellular membranes.

These properties collectively contribute to the improved pharmacokinetic and pharmacodynamic profiles of difluorobenzimidazole derivatives, making them highly attractive candidates for drug development.

Key Therapeutic Applications: A Targeted Approach

The versatility of the difluorobenzimidazole scaffold has led to its exploration in a wide array of therapeutic areas. Here, we focus on two of the most promising and extensively researched applications: oncology and infectious diseases.

Anticancer Activity: Disrupting Malignant Signaling

Difluorobenzimidazole derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit key protein kinases involved in cancer cell proliferation and survival.

A significant number of cancers, particularly melanoma, are driven by mutations in the BRAF gene, a key component of the RAS-RAF-MEK-ERK signaling pathway.[1][2] This pathway, when constitutively activated, leads to uncontrolled cell growth. Difluorobenzimidazole derivatives have been designed to act as potent inhibitors of both wild-type (WT) and mutant forms of BRAF, such as BRAFV600E.[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[3][4]

Materials:

-

Cancer cell line of interest (e.g., A375 melanoma cells with BRAFV600E mutation)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Difluorobenzimidazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the difluorobenzimidazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A New Weapon Against Drug Resistance

The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), is a major global health crisis. Difluorobenzimidazole derivatives have shown significant promise as a new class of antimicrobial agents that target essential bacterial processes.

FtsZ (Filamenting temperature-sensitive mutant Z) is a bacterial protein that is a homolog of eukaryotic tubulin. It plays a crucial role in bacterial cell division by polymerizing to form the Z-ring at the site of cell division.[5][6] The Z-ring acts as a scaffold for the recruitment of other proteins that are necessary for septum formation and cell division.[7] Difluorobenzimidazole derivatives have been shown to inhibit bacterial cell division by disrupting the polymerization of FtsZ.[8] This leads to the filamentation of the bacteria and ultimately cell death.

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[9][10]

Materials:

-

Bacterial strain of interest (e.g., MRSA ATCC 43300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Difluorobenzimidazole derivative stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

-

Serial Dilution of Compound: Prepare two-fold serial dilutions of the difluorobenzimidazole derivative in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (inoculum in broth without the compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the difluorobenzimidazole scaffold has provided valuable insights into the structural requirements for optimal biological activity.

For Anticancer Activity (BRAF Inhibition):

-